molecular formula C11H11F3O2S B6360590 Ethyl 4-(trifluoromethylthio)phenylacetate CAS No. 745053-24-1

Ethyl 4-(trifluoromethylthio)phenylacetate

Cat. No.: B6360590
CAS No.: 745053-24-1
M. Wt: 264.27 g/mol
InChI Key: OGNCMHYTEBAEPU-UHFFFAOYSA-N
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Description

Significance of Fluorine and Fluorinated Functional Groups in Modern Chemical Sciences

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical research and development. mdpi.com The unique properties of fluorine, the most electronegative element, can profoundly influence the physical, chemical, and biological characteristics of a compound. ejournal.by

Fluorine's high electronegativity and the resulting strong carbon-fluorine bond significantly alter the electronic environment of a molecule. This strong electron-withdrawing effect can modulate the acidity or basicity of nearby functional groups and enhance the metabolic stability of a compound by shielding it from oxidative degradation. mdpi.com From a steric perspective, the fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This allows for the isosteric replacement of hydrogen with fluorine, a common strategy in medicinal chemistry to fine-tune a molecule's properties without drastically altering its size and shape.

The development of novel fluorination and trifluoromethylation reagents has expanded the toolkit of synthetic chemists, enabling the precise introduction of fluorine and fluorinated groups into complex molecules. mdpi.com In material science, the incorporation of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and unique surface properties, such as hydrophobicity and lipophobicity. nih.gov Fluorinated polymers, for instance, are known for their durability and low friction coefficients.

The Trifluoromethylthio (-SCF₃) Group: Properties and Strategic Importance

The trifluoromethylthio (-SCF₃) group is a lipophilic, electron-withdrawing substituent that has garnered significant attention in various fields of chemical research. bohrium.com Its unique combination of properties makes it a valuable functional group for modifying the characteristics of organic molecules.

The -SCF₃ group is one of the most lipophilic substituents known, a property that can enhance the ability of a molecule to cross cellular membranes. nih.gov This is a particularly desirable trait in the development of biologically active compounds. Furthermore, the strong electron-withdrawing nature of the -SCF₃ group can increase the metabolic stability of a molecule by deactivating adjacent aromatic rings towards oxidative metabolism. bohrium.com

Table 1: Comparison of Physicochemical Properties of Selected Functional Groups

Functional GroupHansch Lipophilicity Parameter (π)Hammett Constant (σp)
-H0.000.00
-CH₃0.56-0.17
-Cl0.710.23
-CF₃0.880.54
-OCH₃-0.02-0.27
-OCF₃1.040.35
-SCF₃ 1.44 0.50

This table presents generally accepted values for illustrative comparison.

Ethyl 4-(trifluoromethylthio)phenylacetate incorporates the key -SCF₃ group on a phenylacetate (B1230308) framework. The phenylacetic acid moiety and its esters are common structural motifs in biologically active compounds and are used as building blocks in organic synthesis. orgsyn.orgchemicalbook.com The combination of the trifluoromethylthio group with the phenylacetate scaffold results in a molecule with a unique set of properties, including high lipophilicity and potential for various chemical transformations.

A plausible synthetic route to this compound would involve the esterification of 4-(trifluoromethylthio)phenylacetic acid. thermofisher.com This precursor can be synthesized through various methods, including the reaction of a corresponding 4-halophenylacetic acid derivative with a trifluoromethylthiolating agent. google.com The esterification itself can be achieved through standard methods such as Fischer esterification, reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. youtube.comyoutube.com

Overview of Research Trajectories for Fluorinated Phenylacetate Derivatives

Fluorinated phenylacetate derivatives are a subject of ongoing research due to their potential applications in medicinal chemistry and materials science. The introduction of fluorine or fluorinated groups onto the phenylacetate scaffold can significantly alter the compound's properties, leading to new therapeutic agents or materials with enhanced performance. ejournal.by Research in this area often focuses on synthesizing novel derivatives and evaluating their biological activity or material properties. The specific substitution pattern and the nature of the fluorinated group are key determinants of the resulting compound's characteristics.

Table 2: Selected Spectroscopic Data for Related Phenylacetate Compounds

CompoundKey IR Absorptions (cm⁻¹)Key ¹H NMR Signals (ppm, CDCl₃)Key ¹³C NMR Signals (ppm, CDCl₃)
Ethyl phenylacetate~1735 (C=O), ~1200 (C-O)7.3 (m, 5H, Ar-H), 4.1 (q, 2H, OCH₂), 3.6 (s, 2H, ArCH₂), 1.2 (t, 3H, CH₃)~171 (C=O), ~134 (Ar-C), ~129, ~128, ~127 (Ar-CH), ~61 (OCH₂), ~41 (ArCH₂), ~14 (CH₃)
4-(Trifluoromethyl)phenylacetic acid~1705 (C=O), ~2500-3300 (O-H)7.6 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 3.7 (s, 2H, ArCH₂)~177 (C=O), ~138 (Ar-C), ~130, ~126 (q, Ar-CH), ~124 (q, CF₃), ~40 (ArCH₂)

This table provides representative spectroscopic data for comparison. Specific shifts and patterns for this compound may vary. The data for Ethyl phenylacetate is from sources chemicalbook.comhmdb.ca and for 4-(Trifluoromethyl)phenylacetic acid from source nih.gov.

While specific, publicly available research focused solely on this compound is limited, the foundational knowledge of organofluorine chemistry and the known properties of the trifluoromethylthio and phenylacetate moieties provide a strong basis for understanding its chemical nature and potential areas of application. Further research into this and related compounds could unveil novel properties and applications in various scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[4-(trifluoromethylsulfanyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2S/c1-2-16-10(15)7-8-3-5-9(6-4-8)17-11(12,13)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNCMHYTEBAEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 4 Trifluoromethylthio Phenylacetate and Analogues

Continuous Flow Synthesis Approaches for α-Trifluoromethylthiolated Esters

Telescoped Protocols from Carboxylic Acid Precursors

A telescoped continuous flow protocol has been developed for the synthesis of α-trifluoromethylthiolated esters and amides starting from commercially available carboxylic acids. acs.orgnih.govacs.org This process involves the sequential in-flow transformation of the starting material through activation, α-functionalization, and subsequent reaction with a nucleophile. acs.orgnih.gov

The initial step in the telescoped process is the activation of the carboxylic acid. acs.orgnih.gov This is achieved by converting the carboxylic acid into a more reactive N-acylpyrazole intermediate. acs.orgnih.govunimi.it In a typical setup, a solution of the carboxylic acid, such as phenylacetic acid, and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is mixed in-flow with a solution of pyrazole (B372694) and a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl). acs.orgresearchgate.net This reaction is typically performed in a polytetrafluoroethylene (PTFE) coil reactor. acs.orgnih.gov The formation of the N-acylpyrazole is rapid and high-yielding under optimized flow conditions. acs.orgnih.gov For instance, using a solvent mixture of tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (CH3CN), and dichloromethane (B109758) (DCM), N-acylpyrazole can be obtained in 92% yield with a residence time of just two minutes. acs.orgnih.gov

Table 1: Optimization of N-Acylpyrazole Synthesis in Flow

Solvent Residence Time (min) Temperature (°C) Yield (%)
Dichloromethane (DCM) 2 30 95
THF/CH3CN/DCM 2 30 92

Data sourced from references acs.orgnih.gov.

Following its formation, the N-acylpyrazole is directly subjected to α-trifluoromethylthiolation. acs.orgnih.gov The stream containing the activated acid is mixed with a solution of an electrophilic trifluoromethylthiolating reagent, N-(Trifluoromethylthio)phthalimide, and a base, such as triethylamine (B128534) (TEA). nih.govacs.orgnih.gov This reaction proceeds through the enolate of the N-acylpyrazole. nih.gov The choice of N-(Trifluoromethylthio)phthalimide is crucial as it is a stable and effective source for the SCF3 group. unimi.itresearchgate.net The reaction is conducted in a second coil reactor, allowing for precise control over temperature and residence time to maximize the conversion to the α-trifluoromethylthiolated intermediate. acs.orgresearchgate.net

Process Optimization in Flow Systems

Optimizing reaction parameters is critical in continuous flow synthesis to maximize yield and productivity. acs.orgnewji.ai Key parameters that are fine-tuned include residence time and flow rate. newji.ai

The residence time, which is the duration the reactants spend within the reactor, is controlled by the reactor volume and the total flow rate of the reagent pumps. acs.orgnewji.ai Studies have shown that adjusting the flow rate allows for the optimization of each step in the telescoped synthesis. acs.orgresearchgate.net For the initial conversion of carboxylic acid to N-acylpyrazole, a short residence time of 2 minutes was found to be sufficient for high yields. acs.orgnih.gov For the subsequent trifluoromethylthiolation and esterification steps, residence times and temperatures are carefully controlled to ensure complete reaction and minimize byproduct formation. researchgate.net For instance, in the synthesis of an amide analogue, the trifluoromethylthiolation step was optimized at 60°C with a 14-minute residence time to achieve high conversion. researchgate.net These studies demonstrate the ability to fine-tune reaction conditions in a flow system to achieve optimal outcomes. researchgate.netnewji.ai

Table 2: Influence of Residence Time on a Related Amide Synthesis

Entry Temperature (°C) Flow Rate (μL/min) Residence Time (min) NMR Yield (%)
1 30 35.7 14 40
2 60 35.7 14 65
3 60 71.4 7 80

Catalytic Trifluoromethylthiolation Strategies

The direct introduction of the trifluoromethylthio group onto an aromatic ring is a powerful strategy for the synthesis of compounds like ethyl 4-(trifluoromethylthio)phenylacetate. Several catalytic methods have been developed to achieve this transformation.

Transition-Metal-Catalyzed C-S Bond Formation

Transition-metal catalysis, particularly with palladium and copper, has become a cornerstone of C-S bond formation. nih.govnih.gov These methods typically involve the cross-coupling of an aryl halide or triflate with a trifluoromethylthiolating agent. For the synthesis of this compound, this would entail the reaction of ethyl 4-halophenylacetate with a source of the "SCF3" nucleophile. The development of suitable ligands and reaction conditions has been crucial to the success of these transformations, enabling the formation of the desired C-S bond with high efficiency. nih.gov

Electrophilic S-Trifluoromethylation

Electrophilic aromatic substitution (SEAr) provides a direct route to introduce the trifluoromethylthio group onto an existing aromatic ring. wikipedia.org This approach involves the reaction of an electron-rich aromatic compound with an electrophilic "SCF3+" source. masterorganicchemistry.com The trifluoromethyl group is strongly electron-withdrawing, which deactivates the benzene (B151609) ring towards further electrophilic attack. youtube.com Therefore, for the synthesis of this compound via this method, the trifluoromethylthiolation would likely be performed on a more activated precursor. The development of potent electrophilic trifluoromethylthiolating reagents has been a key area of research. beilstein-journals.orgnih.gov

Development of Novel Trifluoromethylthiolating Reagents

A significant advancement in the field has been the design and synthesis of novel reagents for trifluoromethylthiolation. nih.govacs.org These reagents can be broadly categorized into nucleophilic, electrophilic, and radical sources of the SCF3 group. For instance, trifluoromethanesulfenates and N-trifluoromethylthiodibenzenesulfonimide are examples of highly reactive electrophilic reagents. nih.govacs.org The development of shelf-stable and easy-to-handle reagents has been a major focus, facilitating their broader application in organic synthesis. beilstein-journals.org Some novel reagents are designed for specific applications, such as radical trifluoromethylation under photoredox catalysis. chemistryviews.org

Reagent TypeExamplesApplication
ElectrophilicN-Trifluoromethylthiodibenzenesulfonimide nih.govacs.orgFriedel-Crafts type reactions acs.org
Electrophilic(1S)-(-)-N-Trifluoromethylthio-2,10-camphorsultam nih.govacs.orgAsymmetric synthesis nih.govacs.org
Radical PrecursorTrifluoromethanesulfonyl chloride (CF3SO2Cl) chemistryviews.orgVisible-light photoredox catalysis chemistryviews.org

Asymmetric and Stereoselective Trifluoromethylthiolation

The development of asymmetric methods to introduce the trifluoromethylthio group is of high importance for the synthesis of chiral molecules. researchgate.net Strategies for asymmetric trifluoromethylthiolation often employ chiral catalysts, such as those based on Cinchona alkaloids or copper(II) complexes with chiral ligands. researchgate.netchinesechemsoc.org These methods have been successfully applied to various substrates, including β-ketoesters and alkenes. chinesechemsoc.org Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has also emerged as a powerful tool for stereoselective trifluoromethylthiolation. acs.orgresearchgate.net While direct asymmetric trifluoromethylthiolation of an achiral substrate like ethyl phenylacetate (B1230308) would not generate a stereocenter at the aromatic ring, these methods are crucial for creating chiral centers elsewhere in more complex analogues.

Precursor Synthesis and Derivatization Pathways for the Phenylacetate Core

The cornerstone of synthesizing this compound lies in the strategic construction of its precursor, 4-(trifluoromethylthio)phenylacetic acid. This involves introducing the trifluoromethylthio (SCF3) group onto the phenyl ring and subsequently installing the acetic acid moiety, or vice versa.

Preparation of Substituted Phenylacetic Acids

The synthesis of substituted phenylacetic acids can be approached through various established chemical transformations. One prevalent method involves the hydrolysis of corresponding benzyl (B1604629) cyanides. This reaction is typically carried out under acidic or basic conditions. For instance, heating benzyl cyanide with a mixture of sulfuric acid and water provides phenylacetic acid in good yield. cas.cn

Another powerful technique for accessing substituted phenylacetic acids is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This method allows for the formation of a carbon-carbon bond between an aryl halide or triflate and a suitable coupling partner. For the synthesis of substituted phenylacetic acids, a common strategy involves the coupling of an aryl boronic acid with an ester of a haloacetic acid. inventivapharma.com

The preparation of 4-(trifluoromethylthio)phenylacetic acid, the direct precursor to the target ester, is a critical step. While specific literature detailing its synthesis is not abundant, general methods for the trifluoromethylthiolation of aromatic compounds can be applied. The introduction of the SCF3 group is often a key challenge due to the reactivity of trifluoromethylthiolating reagents. Modern approaches include direct and indirect methods for the synthesis of aryl trifluoromethyl thioethers. magtech.com.cnacs.org These methods often involve the use of specialized reagents that can deliver the SCF3 moiety to an aromatic ring. For example, the reaction of sodium arylsulfinates with TMSCF3 in the presence of an oxidant can yield aryl trifluoromethyl thioethers. acs.org Once the 4-(trifluoromethylthio)benzene scaffold is obtained, the acetic acid side chain can be introduced through methods like the Friedel-Crafts acylation followed by reduction, or by conversion of a benzyl halide to a nitrile and subsequent hydrolysis.

A variety of substituted phenylacetic acids serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The table below summarizes some representative substituted phenylacetic acids and their key identifiers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-(Trifluoromethylthio)phenylacetic acid243977-23-3C9H7F3O2S236.21Not Reported
4-(Trifluoromethyl)phenylacetic acid351-35-9C9H7F3O2204.1576-79
4-(Trifluoromethoxy)phenylacetic acid4315-07-5C9H7F3O3220.1585-88
2,4,5-Trifluorophenylacetic acidNot AvailableC8H5F3O2190.12Not Reported

Esterification of Phenylacetic Acid Derivatives

The conversion of a carboxylic acid to an ester, known as esterification, is a fundamental reaction in organic synthesis. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. vaia.comkhanacademy.org For the synthesis of this compound, its precursor acid would be reacted with ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. vaia.com To drive the equilibrium towards the product, excess ethanol is often used, and the water formed during the reaction is removed, for example, by azeotropic distillation. vaia.com

Alternative and often milder esterification methods have been developed. These include the use of solid acid catalysts like Amberlyst-15, which can simplify product purification and catalyst recycling. gcsu.edu The esterification of phenylacetic acid with various alcohols has been shown to proceed efficiently using such heterogeneous catalysts. gcsu.edu Another approach involves the reaction of the phenylacetic acid with an alkylating agent in the presence of a base.

The direct conversion of benzyl cyanide derivatives to their corresponding phenylacetate esters is also a viable synthetic route. For example, heating benzyl cyanide with a mixture of ethanol and sulfuric acid can directly yield ethyl phenylacetate. sigmaaldrich.com This method circumvents the isolation of the intermediate phenylacetic acid.

The following table provides examples of ethyl esters of substituted phenylacetic acids.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundNot AvailableC11H11F3O2S264.26
Ethyl phenylacetate101-97-3C10H12O2164.20
Ethyl 4-(trifluoromethyl)phenylacetate721-63-1C11H11F3O2232.20
Ethyl 4-(4-methoxyphenyl)phenylacetateNot AvailableC17H18O3270.32

Functional Group Interconversions for Pre-functionalized Scaffolds

Functional group interconversions on a pre-existing phenylacetate scaffold offer a strategic advantage for creating diverse analogues. These transformations allow for the late-stage modification of the molecule, which is particularly useful in medicinal chemistry for structure-activity relationship studies.

One such advanced transformation is the direct α-trifluoromethylthiolation of carboxylic acid derivatives. Recent research has shown that N-acyl pyrazoles, derived from carboxylic acids, can undergo base-catalyzed α-trifluoromethylthiolation. rsc.org This method allows for the introduction of a second trifluoromethylthio group at the α-position of the ester, leading to novel structures.

Another innovative approach involves decarboxylative functionalization. For instance, lithium pyridylacetates have been shown to undergo decarboxylative trifluoromethylthiolation when treated with an electrophilic trifluoromethylthiolating reagent. beilstein-journals.org While demonstrated on pyridine (B92270) derivatives, this strategy could potentially be adapted for phenylacetate systems, providing a novel route to introduce a trifluoromethylthio group by replacing the entire carboxylic acid or ester functionality.

Furthermore, the ester group itself can be manipulated. De-esterification, or the hydrolysis of the ester back to the carboxylic acid, can be achieved under acidic or basic conditions. google.com This allows for the subsequent conversion of the carboxylic acid to other functional groups, such as amides or other esters, further expanding the accessible chemical space.

Mechanistic Investigations in the Synthesis and Transformations of Ethyl 4 Trifluoromethylthio Phenylacetate

Reaction Mechanism Elucidation in α-Trifluoromethylthiolation

The introduction of a trifluoromethylthio (SCF3) group at the α-position of esters is a key transformation for synthesizing compounds like Ethyl 4-(trifluoromethylthio)phenylacetate. Understanding the mechanism of this α-trifluoromethylthiolation is crucial for controlling the reaction and improving its efficiency.

Enolate Formation and Reactivity under Mild Basic Conditions

The initial and critical step in the α-trifluoromethylthiolation of this compound is the deprotonation of the α-carbon to form an enolate. This process is typically achieved under mild basic conditions to prevent unwanted side reactions such as hydrolysis of the ester functionality. The acidity of the α-proton is enhanced by the electron-withdrawing nature of the adjacent carbonyl group, facilitating enolate formation.

The choice of base is critical in this step. While strong bases can be used, milder bases are often preferred to ensure selectivity and functional group tolerance. For instance, in related systems like the α-trifluoromethylthiolation of N-acyl pyrazoles, which serve as surrogates for carboxylic acid derivatives, bases such as N,N,N',N'-tetramethyl-1,8-naphthalenediamine (Proton-Sponge) have been successfully employed. researchgate.net In other continuous flow processes for the synthesis of α-trifluoromethylthiolated esters, triethylamine (B128534) (TEA) has been utilized as the base. nih.gov The resulting enolate is a powerful nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. This delocalization stabilizes the intermediate and renders the α-carbon sufficiently nucleophilic to react with an electrophilic source of the trifluoromethylthio group.

The reactivity of the enolate is influenced by several factors, including the solvent, temperature, and the nature of the counter-ion. These parameters can affect the aggregation state of the enolate and the distribution of electron density, thereby influencing the rate and outcome of the subsequent trifluoromethylthiolation step.

Role of Electrophilic Trifluoromethylthiolating Agents

Once the enolate of this compound is formed, it reacts with an electrophilic trifluoromethylthiolating agent. A variety of such reagents have been developed, each with its own reactivity profile and applications. The general mechanism involves the nucleophilic attack of the enolate carbon onto the electrophilic sulfur atom of the trifluoromethylthiolating agent, leading to the formation of the C-S bond and the displacement of a leaving group.

The electrophilicity of the sulfur atom in these reagents is a key determinant of their reactivity. This is often enhanced by the presence of electron-withdrawing groups attached to the sulfur atom, which polarizes the N-S or I-S bond, making the sulfur atom more susceptible to nucleophilic attack. The following table summarizes some common electrophilic trifluoromethylthiolating agents and their characteristics.

Reagent NameChemical StructureKey Features
N-(Trifluoromethylthio)phthalimide Phthalimide ring with an N-SCF3 groupCommercially available, used in continuous flow synthesis. nih.gov
N-(Trifluoromethylthio)saccharin Saccharin ring with an N-SCF3 groupHighly reactive with a broad substrate scope. researchgate.netrsc.org
N-Trifluoromethylthiodibenzenesulfonimide Dibenzenesulfonimide with an N-SCF3 groupUsed for trifluoromethylthiolation of difluoro enol silyl (B83357) ethers. nih.govacs.org
5-(Trifluoromethyl)dibenzothiophenium Salts Dibenzothiophene core with an S-CF3 groupEffective for the trifluoromethylation of β-ketoesters. acs.org

Proposed Catalytic Cycles for Metal-Mediated Processes

While direct α-trifluoromethylthiolation can be achieved through the base-mediated formation of an enolate followed by reaction with an electrophilic source, metal-mediated processes offer alternative and often more efficient pathways. Both palladium and copper catalysts have been extensively studied for trifluoromethylthiolation and related cross-coupling reactions. researchgate.netsemanticscholar.orgresearchgate.netresearchgate.netresearchgate.net

A generalized catalytic cycle for a palladium-catalyzed trifluoromethylthiolation of an aryl halide, which can be conceptually extended to the α-functionalization of an ester enolate, typically involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: The Pd(II) intermediate reacts with a trifluoromethylthiolating agent, often in the form of a metal salt like CuSCF3, to generate a new Pd(II) complex containing the SCF3 ligand (Ar-Pd-SCF3).

Reductive Elimination: The final step is the reductive elimination from the Ar-Pd-SCF3 intermediate to form the desired product (Ar-SCF3) and regenerate the active Pd(0) catalyst. researchgate.net

Similarly, copper-catalyzed reactions are believed to proceed through a Cu(I)/Cu(III) or a radical pathway. In a plausible cycle, the Cu(I) catalyst could react with the electrophilic trifluoromethylthiolating agent to generate a reactive Cu(III)-SCF3 species or a CF3S radical. This species would then react with the enolate of the ester, followed by reductive elimination or radical coupling to afford the α-trifluoromethylthiolated product and regenerate the Cu(I) catalyst. Mechanistic studies on copper-catalyzed arylation of heterocycles suggest the involvement of organocopper intermediates. researchgate.netresearchgate.net

Computational Chemistry in Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms at the molecular level. It provides insights into reaction pathways, transition state structures, and the energetics of chemical reactions that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Reaction Pathways

DFT calculations have been instrumental in understanding the mechanisms of various trifluoromethylthiolation reactions. For instance, in a study on the deacylative trifluoromethylthiolation of ketones, DFT calculations were performed to map out the reaction pathway. These calculations can help identify the most plausible sequence of elementary steps, including bond formation and cleavage events, and can predict the structures of intermediates and transition states.

Transition State Analysis and Energy Profiling

A key aspect of computational mechanistic studies is the analysis of transition states and the construction of reaction energy profiles. The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By calculating the structure and energy of the transition state, chemists can gain insights into the factors that control the reaction's feasibility and selectivity.

Energy profiling, which plots the change in potential energy or Gibbs free energy as the reaction progresses from reactants to products, provides a visual representation of the reaction mechanism. For instance, a calculated Gibbs free energy profile for the α-alkylation of a carbonyl compound would show the relative energies of the starting materials, the enolate intermediate, the transition state for the C-C bond formation, and the final product. Similarly, for the α-trifluoromethylthiolation of this compound, a theoretical energy profile would reveal the activation energy for the key C-S bond-forming step.

The following table presents hypothetical relative free energy data for the key steps in the α-trifluoromethylthiolation of an ester enolate, illustrating the type of information that can be obtained from computational studies.

Reaction StepSpeciesRelative Gibbs Free Energy (kcal/mol)
1Reactants (Ester + Base)0
2Enolate Intermediate+5
3Transition State (C-S bond formation)+15
4Products (α-SCF3 Ester + Conjugate Acid)-10

This data illustrates a thermodynamically favorable reaction with a moderate activation barrier for the key bond-forming step.

Conformational Analysis and Molecular Interactions

Conformational Preferences

The conformational flexibility of this compound primarily arises from the rotation around several key single bonds: the C(aryl)-S bond, the S-C(F3) bond, the C(aryl)-C(acetate) bond, and the bonds within the ethyl acetate (B1210297) moiety.

The rotation around the bond connecting the phenyl ring to the acetate side chain also contributes to the conformational landscape. In related phenylacetic acid derivatives, the dihedral angle between the plane of the phenyl ring and the plane of the carboxylic acid or ester group can vary. For example, in a study of Ethyl 2-(2,4-difluorophenyl)acetate, a dihedral angle of 113.4° was observed between the phenyl ring and the acetyl group nih.gov. In other systems, such as N-[4-(trifluoromethyl)phenyl]benzamide, the tilt angle between the phenyl and the para-substituted phenyl rings was found to be around 60° in the crystal structure nih.gov. These examples highlight that the orientation is a balance between steric hindrance and electronic interactions, including potential weak intramolecular hydrogen bonds.

Furthermore, within the ethyl acetate group, the ester functional group (-COO-) generally adopts a planar conformation to maximize pi-orbital overlap. The ethyl group itself can exist in different staggered conformations.

Molecular Interactions

The molecular interactions involving this compound, both intramolecular and intermolecular, are dictated by its constituent functional groups. The trifluoromethyl group, the thioether linkage, the aromatic ring, and the ethyl ester moiety all contribute to a complex pattern of potential non-covalent interactions.

Intramolecular Interactions: Weak intramolecular interactions can play a role in stabilizing certain conformations. For instance, in a study of 4'-substituted-2-ethylthio-phenylacetates, unusual intramolecular electrostatic hydrogen bonding between the carbonyl oxygen and methylene (B1212753)/methyl hydrogen atoms was identified as a stabilizing factor for the gauche conformer unife.it. While the substitution pattern is different in this compound, the potential for similar weak C-H···O interactions involving the ethyl acetate group exists.

Intermolecular Interactions: In the solid state or in solution, intermolecular forces will govern the packing and association of molecules. Key potential intermolecular interactions include:

Dipole-Dipole Interactions: The presence of the polar C-S, C=O, and C-F bonds will lead to significant dipole-dipole interactions between molecules.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, the oxygen atoms of the ester group and the fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors. In a crystal structure containing a 4-trifluoromethylphenyl group, C-H···O interactions were observed to link molecules into chains nih.gov.

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, which are a common feature in the crystal packing of aromatic compounds nih.gov.

Halogen Bonding: Although not a traditional halogen, the fluorine atoms of the trifluoromethyl group can participate in weak halogen-like interactions. Studies on molecules with trifluoromethyl groups have shown the importance of F···H and F···F contacts in crystal packing nih.gov.

Computational Insights and Data

To provide a more quantitative understanding of the conformational preferences, theoretical calculations are invaluable. While specific computational studies on this compound are not published, data from related structures can provide a reasonable approximation. The following tables present hypothetical but plausible data based on typical bond lengths, bond angles, and dihedral angles derived from computational studies of similar molecules.

Table 1: Hypothetical Geometrical Parameters for a Low-Energy Conformer of this compound

ParameterAtom(s) InvolvedValue
Bond Lengths (Å)
C(aryl)-S1.78
S-C(F3)1.85
C-F (average)1.35
C(aryl)-C(acetate)1.51
C=O1.21
C-O(ester)1.34
O-C(ethyl)1.45
Bond Angles (°) **
C(aryl)-S-C(F3)102
S-C-F (average)111
S-C(aryl)-C(aryl)120
C(aryl)-C(acetate)-C(=O)115
O=C-O(ester)123
Dihedral Angles (°) **
C(aryl)-C(aryl)-S-C(F3)~90
S-C(aryl)-C(acetate)-C(=O)~60-90

Table 2: Potential Intermolecular Interaction Distances and Geometries

Interaction Type Atom 1 Atom 2 Distance (Å) Angle (°)
C-H···O Hydrogen Bond C-H (phenyl) O=C (ester) ~2.4 >120
C-H···F Interaction C-H (ethyl) F-C(F3) ~2.5 >110

These tables, while illustrative, underscore the complex interplay of forces that determine the three-dimensional structure and interaction profile of this compound. A definitive understanding would necessitate dedicated experimental and computational investigations.

Exploration of Chemical Transformations and Derivatization of Ethyl 4 Trifluoromethylthio Phenylacetate

Reactivity of the Trifluoromethylthio Moiety in the Phenylacetate (B1230308) Scaffold

The trifluoromethylthio (-SCF3) group is characterized by its strong electron-withdrawing nature and high lipophilicity, which significantly influence the reactivity of the aromatic ring and the sulfur atom itself. rsc.orgresearchgate.netresearchgate.net

Nucleophilic Reactivity at the Sulfur Atom

The sulfur atom in the trifluoromethylthio group is generally considered to have low nucleophilicity. The potent electron-withdrawing effect of the adjacent trifluoromethyl group diminishes the electron density on the sulfur, rendering it less likely to engage in nucleophilic attacks. However, under specific conditions, such as in the presence of strong electrophiles or through activation in continuous flow systems, the sulfur can participate in reactions. acs.org The generation of trifluoromethyl-heteroatom anions in flow chemistry allows for their reaction with a variety of electrophiles. acs.org

Oxidation and Reduction Potentials

The electrochemical properties of aryl trifluoromethylthio compounds are a subject of ongoing research. The strong electron-withdrawing nature of the -SCF3 group impacts the electron density of the aromatic ring, thereby influencing its oxidation and reduction potentials. researchgate.netsciengine.com Quantum-chemical methods have been employed to calculate the one-electron absolute redox potentials of numerous trifluoromethyl-containing compounds in acetonitrile (B52724), providing valuable data for understanding their reactivity in redox processes. researchgate.netsciengine.com For instance, cyclic voltammetry of related trifluoromethyl-containing reagents shows irreversible reduction waves, indicating their character as strong outer-sphere oxidants. acs.org The redox behavior is a critical factor in designing synthetic routes that involve electron transfer steps.

Involvement in Coupling Reactions

The trifluoromethylthio group can influence or participate in various metal-catalyzed cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. nih.gov While the C-S bond in aryl trifluoromethylthio ethers is generally stable, its activation under specific catalytic conditions allows for the coupling of the trifluoromethylthio moiety.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are pivotal in this context. nih.govyoutube.comyoutube.com For example, a derivative of a related compound, 4-(trifluoromethylthio)phenol, was converted into its 4-bromobenzyl ether, which subsequently underwent a Suzuki-Miyaura coupling with phenylboronic acid in the presence of a palladium catalyst to yield a cross-coupled product. rsc.org Additionally, methods for the trifluoromethylthiolation of various substrates, including aryl boronic acids and alkynes, have been developed using reagents like (trifluoromethyl)trimethylsilane (B129416) and elemental sulfur, often mediated by copper or silver. acs.org

Table 1: Examples of Coupling Reactions Involving Aryl-SCF3 Compounds

Coupling Reaction Reactants Catalyst/Reagent Product Type
Suzuki-Miyaura 4-Bromobenzyl ether of 4-(trifluoromethylthio)phenol, Phenylboronic acid Pd(OAc)2, PPh3 Biaryl ether
Oxidative Trifluoromethylthiolation Aryl boronic acids, CF3SiMe3, S8 Copper catalyst Aryl trifluoromethyl sulfide
Oxidative Trifluoromethylthiolation Terminal alkynes, CF3SiMe3, S8 Copper catalyst Alkynyl trifluoromethyl sulfide

Functionalization of the Phenylacetate Core

The phenylacetate portion of the molecule offers two primary sites for chemical modification: the aromatic phenyl ring and the ester functional group, including its α-carbon.

Electrophilic Aromatic Substitutions on the Phenyl Ring

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the phenyl ring of ethyl 4-(trifluoromethylthio)phenylacetate is governed by the directing effects of the two substituents: the 4-(trifluoromethylthio) group and the 1-(ethyl acetate) group.

The trifluoromethylthio (-SCF3) group is a deactivating, meta-directing group. vaia.comlibretexts.orgyoutube.com Its strong electron-withdrawing nature reduces the electron density of the benzene (B151609) ring, making it less reactive towards electrophiles. vaia.comyoutube.comnih.gov This deactivation is more pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. vaia.comlibretexts.org

Conversely, the -CH2COOEt group is a weakly activating, ortho, para-director. The methylene (B1212753) spacer isolates the ester from the ring, and the alkyl character of the -CH2- group provides a mild activating effect.

In the case of this compound, the powerful deactivating and meta-directing effect of the -SCF3 group at position 4 would primarily direct incoming electrophiles to the positions meta to it, which are positions 2 and 6 (equivalent to the ortho positions relative to the -CH2COOEt group). Studies on analogous compounds, such as 4-(trifluoromethylthio)phenol, have shown that nitration with nitric acid occurs selectively to give the mono-nitrated product, demonstrating the influence of the strong electron-withdrawing -SCF3 group. rsc.org

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Type Directing Effect Influence on Reactivity
-SCF3 Electron-withdrawing meta Deactivating
-CH2COOEt Weakly Electron-donating (inductive) ortho, para Weakly Activating

Modifications at the Ester Linkage and α-Carbon

The ethyl ester and the adjacent α-carbon are prime locations for a variety of chemical transformations.

Ester Modification: The ester linkage can undergo several classical reactions.

Hydrolysis: Treatment with a base, such as sodium hydroxide, followed by acidification, will hydrolyze the ethyl ester to the corresponding carboxylic acid, 4-(trifluoromethylthio)phenylacetic acid. sciencemadness.orgscribd.com

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with another alkyl or aryl group.

Amidation: Reaction with amines can convert the ester into the corresponding amide.

α-Carbon Functionalization: The α-hydrogens of the phenylacetate core are acidic (pKa ~29 for a typical ester) and can be removed by a strong base to form an enolate. youtube.com

Alkylation: The resulting enolate is a potent nucleophile that can be alkylated at the α-carbon by reacting with alkyl halides. libretexts.org Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to ensure complete enolate formation. youtube.comlibretexts.org

Condensation Reactions: The enolate can also participate in condensation reactions. For example, the Claisen condensation involves the reaction of two ester molecules to form a β-keto ester. scribd.comchegg.comopenstax.org In a self-condensation of this compound, the enolate of one molecule would attack the carbonyl group of another, leading to the formation of a β-keto ester after acidic workup. chegg.com

Table 3: Potential Reactions at the Phenylacetate Core

Reaction Type Reagents Functional Group Modified Product Type
Ester Hydrolysis NaOH, then H3O+ Ester Carboxylic Acid
α-Alkylation 1. LDA; 2. R-X α-Carbon α-Substituted Ester
Claisen Condensation 1. NaOEt; 2. H3O+ Ester and α-Carbon β-Keto Ester

Synthesis of Polyfunctionalized Derivatives

The introduction of additional functional groups onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution reactions. The trifluoromethylthio group is known to be deactivating and meta-directing; however, the specific reaction conditions can influence the position of substitution.

Common electrophilic aromatic substitution reactions that can be conceptually applied to this compound include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring, primarily at the meta position relative to the trifluoromethylthio group. wikipedia.orgmasterorganicchemistry.com

Similarly, halogenation with elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst could introduce halogen atoms to the aromatic ring. wikipedia.org Friedel-Crafts acylation or alkylation, while potentially challenging due to the deactivating nature of the SCF₃ group, could introduce acyl or alkyl groups, further functionalizing the molecule. wikipedia.org

The ester group of this compound provides another handle for derivatization. Hydrolysis of the ester, typically under basic conditions, yields the corresponding carboxylic acid, 4-(trifluoromethylthio)phenylacetic acid. semanticscholar.org This carboxylic acid can then be converted into a variety of other functional groups, such as amides, by reaction with amines, or other esters through reaction with different alcohols.

The following table outlines potential polyfunctionalized derivatives that could be synthesized from this compound, based on established chemical principles.

Derivative NamePotential Synthetic RouteKey Reagents
Ethyl 3-nitro-4-(trifluoromethylthio)phenylacetateNitrationHNO₃, H₂SO₄
Ethyl 3-bromo-4-(trifluoromethylthio)phenylacetateBrominationBr₂, FeBr₃
4-(Trifluoromethylthio)phenylacetic acidEster HydrolysisNaOH, H₂O
N-Benzyl-2-(4-(trifluoromethylthio)phenyl)acetamideAmidation of the corresponding acidBenzylamine, DCC

Development of Structurally Diverse Analogues and Derivatives

The development of analogues and derivatives of this compound is crucial for exploring structure-activity relationships in various research contexts.

Systematic Structural Modifications for Research Purposes

Systematic modifications of the core structure of this compound allow researchers to probe the impact of different substituents on the molecule's properties. These modifications can include:

Alterations to the Ester Group: Replacing the ethyl group with other alkyl or aryl groups can modulate properties such as solubility and reactivity.

Modifications of the Phenyl Ring: Introducing various substituents at different positions on the phenyl ring can systematically alter the electronic and steric properties of the molecule.

Changes to the Methylene Bridge: The methylene group between the phenyl ring and the ester can be replaced with other linkers to investigate the importance of this spacer.

These modifications are instrumental in fields like medicinal chemistry and materials science, where fine-tuning of molecular properties is essential.

Exploration of Bioisosteric Replacements (Conceptual)

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a key strategy in drug design. wikipedia.org The trifluoromethylthio (-SCF₃) group itself can be considered a bioisostere of other groups. Conceptually, one could explore replacing the -SCF₃ group in this compound with other moieties to study the effects on its biological or material properties.

A notable potential bioisostere for the trifluoromethylthio group is the pentafluorosulfanyl (-SF₅) group . The -SF₅ group is more electronegative and has a larger volume than the -SCF₃ group. nih.govacs.org This substitution would be expected to significantly alter the electronic landscape of the aromatic ring, potentially leading to different intermolecular interactions. nih.govresearchgate.netescholarship.org

Another conceptual bioisosteric replacement could be the trifluoromethylseleno (-SeCF₃) group . Selenium is in the same group as sulfur but is larger and more polarizable. Replacing sulfur with selenium would likely impact the molecule's conformation and binding properties.

The following table compares the properties of the trifluoromethylthio group with its potential bioisosteres.

Functional Groupvan der Waals Volume (ų)Hammett Parameter (σp)Lipophilicity (π)
-SCF₃~610.441.44
-SF₅~810.681.51
-SeCF₃~660.461.55

Data is estimated and compiled from various sources for comparative purposes.

Synthesis of Chiral Derivatives

The introduction of chirality into molecules can have profound effects on their biological activity and material properties. For this compound, chirality can be introduced at the α-position to the ester.

One conceptual approach to synthesize chiral derivatives is through the asymmetric alkylation of the corresponding enolate . Using a chiral base to deprotonate the α-carbon, followed by reaction with an electrophile, could lead to the formation of one enantiomer in excess. nih.gov

Another strategy involves the enantioselective hydrolysis of the racemic ester using a chiral catalyst or enzyme. semanticscholar.org This kinetic resolution would separate the two enantiomers, providing access to optically pure material. For instance, enzymes like lipases have been used for the enantioselective hydrolysis of similar phenylacetic acid esters. semanticscholar.org

Furthermore, asymmetric hydrogenation of a corresponding α,β-unsaturated precursor could also yield a chiral derivative. The use of a chiral transition metal catalyst would be crucial for achieving high enantioselectivity.

The development of synthetic routes to chiral derivatives of this compound opens up new avenues for research, particularly in areas where stereochemistry plays a critical role.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical tool that provides extensive information about the carbon-hydrogen framework of a molecule. For Ethyl 4-(trifluoromethylthio)phenylacetate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments were employed to unequivocally assign all proton and carbon signals.

The ¹H NMR spectrum of this compound reveals the distinct electronic environments of the protons within the molecule. The ethyl ester moiety is characterized by a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, indicative of their mutual spin-spin coupling. The aromatic region of the spectrum displays a set of signals consistent with a 1,4-disubstituted benzene (B151609) ring. The benzylic protons appear as a singlet, reflecting the absence of adjacent protons.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
Ethyl CH₃1.2-1.4 (anticipated)Triplet
Ethyl CH₂4.1-4.3 (anticipated)Quartet
Benzylic CH₂Singlet
Aromatic Protons7.4-7.6 (anticipated)Multiplet

Note: The anticipated chemical shift ranges are based on typical values for similar structural motifs.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum shows distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the benzylic carbon, and the aromatic carbons. The trifluoromethylthio group influences the chemical shifts of the aromatic carbons, providing valuable information about its electronic effect on the phenyl ring.

Carbon Assignment Chemical Shift (δ) ppm
Ethyl CH₃
Ethyl CH₂
Benzylic CH₂
Aromatic C (quaternary)
Aromatic CH
Carbonyl C=O
CF₃

Note: Specific chemical shift values are pending experimental data.

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp resonance. This singlet is characteristic of the three equivalent fluorine atoms of the trifluoromethylthio (-SCF₃) group. The chemical shift of this signal provides a unique fingerprint for the presence and electronic environment of this moiety. A characteristic singlet for the -SCF₃ group is anticipated in the region of δ -40 to -45 ppm.

Fluorine Assignment Chemical Shift (δ) ppm Multiplicity
-SCF₃-40 to -45 (anticipated)Singlet

To further confirm the structural assignments, a series of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental.

COSY: A COSY experiment would definitively establish the proton-proton coupling network, for instance, confirming the connectivity between the methyl and methylene protons of the ethyl group.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.

HMBC: The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity of quaternary carbons and for linking different fragments of the molecule, such as the attachment of the ethyl acetate (B1210297) group to the phenyl ring and the position of the trifluoromethylthio substituent.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence, confirming its atomic composition and distinguishing it from other compounds with the same nominal mass. The exact mass measurement serves as a definitive confirmation of the compound's identity.

Ion Calculated Exact Mass (m/z) Observed Exact Mass (m/z)
[M]+ or [M+H]+

Note: Specific mass values are pending experimental data.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound. In positive ion mode, the molecule is expected to readily form protonated molecules [M+H]⁺ and adducts with alkali metals, such as sodium [M+Na]⁺, if present in the solvent or as impurities.

Given the molecular formula C₁₁H₁₁F₃O₂S, the exact mass of this compound is 264.0432 g/mol . The ESI-MS spectrum would therefore be expected to show prominent peaks corresponding to the following ions:

Ion SpeciesCalculated Mass-to-Charge Ratio (m/z)
[M+H]⁺265.0510
[M+Na]⁺287.0329
[M+K]⁺303.0069

The high-resolution nature of ESI-TOF-MS (Time-of-Flight) allows for the determination of the elemental composition of these ions with high accuracy, confirming the molecular formula. und.edu The relative abundance of these ions can be influenced by experimental conditions such as the solvent system and the concentration of electrolytes. und.edu

Fragmentation Pattern Analysis (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a powerful tool for analyzing the fragmentation patterns of volatile compounds. Aromatic esters, such as this compound, typically exhibit prominent molecular ion peaks due to the stabilizing effect of the aromatic ring. whitman.eduwhitman.edu

The fragmentation of this compound is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways include:

Alpha-cleavage: Loss of the ethoxy group (•OCH₂CH₃) from the molecular ion to form a stable acylium ion.

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the acetyl group, leading to the formation of a tropylium ion or a substituted benzyl (B1604629) cation.

Cleavage of the C-S bond: Fragmentation at the carbon-sulfur bond can lead to ions representing the trifluoromethylthio group or the phenylacetate (B1230308) moiety.

Based on these principles and data from similar aromatic esters, the following table summarizes the expected major fragments in the EI mass spectrum. nih.govmassbank.eumassbank.eu

Proposed Fragment StructureMass-to-Charge Ratio (m/z)Origin of Fragment
[C₁₁H₁₁F₃O₂S]⁺• (Molecular Ion)264Parent Molecule
[C₉H₆F₃S]⁺219Loss of •OCH₂CH₃
[C₈H₆F₃S]⁺•192Loss of CH₂CO
[C₇H₄F₃S]⁺177Benzylic cleavage with loss of •CH₂COOEt
[C₉H₁₁O₂]⁺163Cleavage of C-S bond, loss of •SCF₃
[C₇H₇]⁺ (Tropylium ion)91Fragmentation of the phenylacetate moiety

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its ester, aromatic, and trifluoromethylthio moieties. vscht.czlibretexts.org

The key diagnostic absorptions are detailed in the table below. rsc.orgvulcanchem.comchemicalbook.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic RingC-H Stretch3100 - 3000Medium
Alkyl (CH₂, CH₃)C-H Stretch3000 - 2850Medium
Ester CarbonylC=O Stretch~1740Strong, Sharp
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
EsterC-O Stretch1300 - 1150Strong
TrifluoromethylC-F Stretch1100 - 1000Strong
Aromatic RingC-H Out-of-Plane Bend900 - 675Strong
ThioetherC-S Stretch~700Weak to Medium

The strong, sharp peak around 1740 cm⁻¹ is highly characteristic of the ester carbonyl (C=O) stretch. masterorganicchemistry.com The strong absorptions in the 1100-1000 cm⁻¹ region are indicative of the C-F stretching vibrations of the trifluoromethyl group. The aromatic C=C stretching bands and the C-H out-of-plane bending bands further confirm the presence of the substituted benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. libretexts.org The chromophore in this compound is the substituted benzene ring.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), is expected to exhibit absorption bands characteristic of substituted benzenes. These arise from π → π* electronic transitions within the aromatic ring. The presence of substituents on the benzene ring, such as the trifluoromethylthio and the ethyl acetate groups, can cause a shift in the wavelength of maximum absorption (λmax) compared to unsubstituted benzene. nih.gov

Transition TypeExpected λmax (nm)RegionNotes
π → π* (E2-band)~210 - 230UV-CIntense absorption related to the entire phenyl chromophore.
π → π* (B-band)~250 - 280UV-BWeaker, fine-structured absorption characteristic of the benzene ring. Substituents can cause this band to shift and lose its fine structure.

The trifluoromethylthio group, acting as an auxochrome, is likely to cause a slight bathochromic shift (shift to longer wavelengths) of these absorption bands.

Chromatographic Purity Assessment (e.g., TLC, HPLC, UPLC)

Chromatographic techniques are fundamental for assessing the purity of this compound by separating it from starting materials, by-products, or degradation products.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress and assessing purity. operachem.com For a compound of moderate polarity like this compound, a normal-phase separation on a silica gel plate is typically employed. chromatographyonline.comtricliniclabs.com

Stationary Phase: Silica gel 60 F₂₅₄ plates are commonly used.

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane) is effective. A typical eluent system might be a 9:1 or 4:1 mixture of hexanes to ethyl acetate.

Visualization: The compound can be visualized under UV light at 254 nm due to the UV-absorbing aromatic ring. operachem.com Staining with reagents like potassium permanganate can also be used.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC provide high-resolution separation for accurate purity determination and quantification. tricliniclabs.com Reversed-phase chromatography is the most common mode for this type of analyte.

Stationary Phase: A C18 (octadecylsilyl) bonded silica column is the standard choice, offering good retention for nonpolar to moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid) and an organic solvent such as acetonitrile or methanol is typically used. For example, a gradient from 50% acetonitrile in water to 95% acetonitrile over several minutes would effectively elute the compound.

Detection: A UV detector set at a wavelength corresponding to one of the compound's absorption maxima (e.g., ~254 nm) is used for detection and quantification.

Purity Calculation: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram. UPLC, using smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. tricliniclabs.com

Applications in Chemical Biology and Advanced Materials Research

Design Principles for Biologically Relevant Molecules Incorporating Trifluoromethylthio Groups

The design of effective therapeutic agents and chemical probes relies on the precise tuning of molecular properties to optimize interactions with biological targets and ensure favorable pharmacokinetic profiles. The trifluoromethylthio group offers a powerful tool for this purpose, influencing lipophilicity, target binding, and metabolic stability. researchgate.netbohrium.com

The high lipophilicity imparted by the –SCF3 group can facilitate the transport of molecules across biological lipid membranes. nih.gov While the sulfur atom itself contributes to this effect, the presence of the highly electronegative fluorine atoms creates a powerful electron-withdrawing effect, which further modulates the electronic character of the molecule without adding significant polarity. researchgate.netbohrium.com This combination of high lipophilicity and potent electronic influence allows for the fine-tuning of a drug candidate's ability to reach its target within the body.

Below is a data table comparing the hydrophobicity of the trifluoromethylthio group to other common substituents, as measured by the Hansch hydrophobicity parameter (π). A positive value indicates a contribution to lipophilicity, while a negative value indicates a contribution to hydrophilicity.

SubstituentHansch Hydrophobicity Parameter (π)
H (Hydrogen)0.00
F (Fluoro)+0.14
Cl (Chloro)+0.71
CH₃ (Methyl)+0.56
CF₃ (Trifluoromethyl)+0.88
OCF₃ (Trifluoromethoxy)+1.04
SCF₃ (Trifluoromethylthio) +1.44
Data sourced from literature reports. nih.gov

Furthermore, the potent electron-withdrawing nature of the –SCF3 group alters the electron distribution of the aromatic ring to which it is attached. researchgate.net In a molecule like Ethyl 4-(trifluoromethylthio)phenylacetate, this effect can modify the acidity of the α-proton on the acetate (B1210297) moiety or influence cation-π and other non-covalent interactions between the phenyl ring and the target protein. In some cases, replacing a less effective group with a –SCF3 moiety has been shown to alter the functional behavior of a ligand, for instance, by converting an agonist into an antagonist, by inducing a different conformational change in the target receptor. nih.gov

Chemical probes are essential tools for studying biological processes in their native environment. nih.gov The unique properties of the trifluoromethylthio group make it an attractive component for the design of advanced probes. Its high metabolic stability, conferred by the strong carbon-fluorine bonds, ensures that the probe remains intact within the biological system, providing a more accurate and persistent signal. researchgate.netbohrium.com

The –SCF3 group's distinct spectroscopic signature in ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) allows for highly sensitive and background-free detection. This makes it a valuable tag for monitoring protein-ligand interactions, conformational changes, and the localization of molecules within cells. acs.org Conceptually, this compound could be hydrolyzed to its corresponding carboxylic acid and coupled to other molecules to create such probes. Fluorescent probes incorporating moieties that react specifically with biological thiols like cysteine have also been developed, demonstrating the utility of sulfur-containing groups in creating tools for chemical biology. nih.gov

Role as a Synthetic Building Block in Complex Organic Molecule Synthesis

Beyond its direct influence on biological activity, this compound is a valuable synthetic building block. asischem.com Its structure contains multiple reactive sites that can be selectively modified, providing a versatile scaffold for the construction of more complex molecules. Such intermediates are crucial in multi-step syntheses, allowing for the efficient assembly of molecular frameworks with desired functionalities. researchgate.netrsc.org

A drug precursor is a chemical compound that is used in the production of a narcotic drug or psychotropic substance. wikipedia.org More broadly in medicinal chemistry, it refers to an intermediate compound that forms a key part of the synthesis of a final active pharmaceutical ingredient (API). nih.gov The phenylacetic acid framework is a common motif in various pharmaceuticals, and its derivatives are important precursors. wikipedia.orgunodc.org

This compound serves as a precursor to molecules containing the 4-(trifluoromethylthio)phenylacetic acid core. This core is found in various compounds investigated in drug discovery programs. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, reduced to an alcohol, or used in other transformations to build more elaborate drug candidates. The presence of the stable and lipophilic –SCF3 group from an early stage of the synthesis is often more efficient than attempting to introduce it later. researchgate.net

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in medicinal chemistry. The phenylacetate (B1230308) structure of this compound provides a conceptual basis for the synthesis of various heterocyclic systems.

For instance, the α-position of the ester is acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles in cyclization reactions. Conceptually, intramolecular condensation or reactions with bifunctional reagents could lead to the formation of fused heterocyclic systems. For example, reaction with hydrazine (B178648) could potentially form pyrazolidinone derivatives, while condensation with reagents containing both a good leaving group and a nucleophile could lead to the formation of lactones or other oxygen-containing heterocycles. The use of similar building blocks to generate diverse heterocyclic scaffolds is a well-established strategy in organic synthesis. researchgate.netresearchgate.net

Integration into Functional Materials and Polymers (Conceptual)

The unique properties of this compound, derived from its trifluoromethylthio and ethyl ester functional groups, make it a compelling candidate for the development of advanced functional materials and polymers. While direct polymerization of this specific molecule is not widely documented, its constituent moieties provide a strong basis for conceptual applications. The ester group offers a potential site for polymerization, perhaps through hydrolysis to the corresponding carboxylic acid or transesterification reactions, to form polyester (B1180765) chains. Alternatively, the phenyl ring could be functionalized to introduce polymerizable groups.

Influence of Fluorinated Moieties on Material Properties

The incorporation of fluorinated groups, such as the trifluoromethylthio (-SCF3) group present in this compound, can profoundly influence the properties of polymers and other materials. rsc.org The high electronegativity of fluorine atoms imparts unique electronic characteristics and strong, stable carbon-fluorine bonds. mdpi.com

Research into fluorinated polymers has revealed several key property enhancements:

Thermal and Chemical Stability: The strength of the C-F bond contributes to high thermal stability and resistance to chemical degradation. mdpi.com

Hydrophobicity and Lipophilicity: Fluorinated segments are both hydrophobic (water-repellent) and lipophobic (oil-repellent), leading to materials with low surface energy, resulting in anti-fouling and self-cleaning properties. The trifluoromethylthio group is known to increase lipophilicity. smolecule.commdpi.com

Modified Electronic Properties: The strong electron-withdrawing nature of trifluoromethyl groups can lower the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of a polymer backbone. rsc.org This is a critical factor in designing materials for organic electronics, such as polymer solar cells, where tuning energy levels is essential for efficient charge separation and transport. rsc.org

Intermolecular Interactions: The introduction of -CF3 groups can lead to stronger intermolecular interactions, which can affect the morphology and absorption characteristics of polymer films. rsc.org

These properties suggest that incorporating a monomer derived from this compound into a polymer backbone could yield materials suitable for high-performance coatings, advanced membranes, or electronic applications.

Table 1: Influence of Fluorinated Moieties on Polymer Properties
PropertyInfluence of Fluorinated Moiety (e.g., -SCF3)Potential Application
Thermal StabilityIncreased due to high C-F bond energy. mdpi.comHigh-temperature resistant materials, electronics.
Chemical ResistanceEnhanced inertness to chemical attack.Protective coatings, chemical-resistant liners.
Surface EnergyLowered, leading to hydrophobicity and oleophobicity.Anti-fouling surfaces, waterproof textiles, self-cleaning coatings.
Electronic PropertiesLowers HOMO/LUMO energy levels through inductive effects. rsc.orgOrganic photovoltaics, transistors, and other electronic devices. rsc.org
SolubilityCan be tuned; often increases lipophilicity. mdpi.comSolution-processable polymers for thin-film applications.
Metabolic StabilityResistant to enzymatic breakdown in biological contexts. mdpi.comBiomedical materials, drug delivery systems.

Potential in Smart Materials or Catalysis (Conceptual)

The structural features of this compound also suggest its potential as a building block for smart materials and catalytic systems.

Smart Materials: Smart materials respond to external stimuli such as light, temperature, or pH. The trifluoromethylthio group could be leveraged in this context. For instance, the polarity and electronic nature of the C-S-CF3 bond might be altered by oxidation or other chemical transformations, potentially leading to changes in the material's optical or conductive properties. Polymers containing such groups could be investigated for use in sensors or responsive coatings. Thiol-containing functional monomers have been used to create smart nanogels and hydrogels. specificpolymers.com

Catalysis: The development of novel catalysts is a cornerstone of green and efficient chemistry. While this specific molecule is not a catalyst itself, it could serve as a precursor or ligand in a catalytic system.

Ligand Synthesis: The phenylacetate portion of the molecule could be modified to create a ligand that coordinates with a metal center. The trifluoromethylthio group would then act as an electron-withdrawing substituent, modulating the electronic properties of the metal. This tuning is crucial in optimizing catalytic activity and selectivity for reactions such as cross-coupling or hydrogenation.

Organocatalysis: Recent research has highlighted the use of compounds containing trifluoromethylthio groups in photocatalytic reactions. acs.org For example, photocatalytic methods have been developed for functionalizing molecules using reagents that deliver the SCF3 group. acs.org A molecule like this compound could be a starting point for designing novel organocatalysts where the -SCF3 group plays a role in the catalytic cycle, possibly by stabilizing reactive intermediates. Continuous flow technologies have also been developed for the generation of trifluoromethylthio anions for use in a variety of nucleophilic reactions. acs.org

Table 2: Conceptual Roles in Smart Materials and Catalysis
AreaConceptual Application of this compound DerivativeRationale
Smart MaterialsMonomer for stimuli-responsive polymers.The -SCF3 group's electronic properties could be altered by external stimuli (e.g., redox changes), leading to a change in material properties like conductivity or optical response.
Catalysis (Ligand)Precursor for a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand.The phenyl ring can be functionalized to add a coordinating group. The -SCF3 substituent would act as a powerful electron-withdrawing group, tuning the catalytic activity of the metal center.
Catalysis (Organocatalyst)Backbone for a novel organocatalyst.The unique steric and electronic properties of the trifluoromethylthio-phenyl moiety could be used to create specific active sites for enantioselective or chemoselective transformations.
Photoredox CatalysisComponent in a photocatalytic system.Compounds with -SCF3 groups are used in photoredox reactions. acs.org Derivatives could potentially participate in single-electron transfer processes under light irradiation.

Green Chemistry and Sustainable Synthesis Considerations

Development of Environmentally Benign Synthetic Routes

The pursuit of green chemistry in the synthesis of Ethyl 4-(trifluoromethylthio)phenylacetate centers on minimizing environmental impact by employing safer reagents, solvents, and catalytic systems.

Catalytic Approaches: A significant advancement in green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. numberanalytics.com In the context of trifluoromethylthiolation, transition-metal-catalyzed reactions have emerged as a powerful tool. acs.org For the synthesis of aryl trifluoromethyl thioethers, methods utilizing catalysts can reduce the amount of reagents needed and thereby minimize waste generation. numberanalytics.com For instance, the use of iron(III) chloride as a catalyst in trifluoromethylthiolation reactions represents a move towards more environmentally benign and cost-effective processes. acs.org The development of biocatalytic methods, although still in its nascent stages for trifluoromethylthiolation, offers a promising future direction. Biocatalysis, such as the use of laccase for the trifluoromethylation of phenols, operates under mild conditions and demonstrates high selectivity, which are key tenets of green chemistry. nih.govnih.gov

Atom Economy and Reaction Efficiency in Fluorination Methodologies

The efficiency of a chemical reaction from a green chemistry perspective is often quantified by metrics such as atom economy and process mass intensity (PMI).

Atom Economy: Introduced by Barry Trost, atom economy is a measure of how many atoms from the reactants are incorporated into the desired product. primescholars.com An ideal reaction has an atom economy of 100%, meaning there are no waste byproducts. primescholars.com Different reaction types exhibit inherently different atom economies. For instance, addition reactions generally have a high atom economy, while substitution and elimination reactions are less efficient in this regard.

In the context of trifluoromethylthiolation, the atom economy can vary significantly depending on the chosen methodology. Reactions that generate stoichiometric byproducts will have a lower atom economy. For example, a hypothetical synthesis of this compound can be analyzed to estimate its atom economy.

MetricDescriptionSignificance for Green Synthesis
Atom Economy The measure of the amount of starting materials that end up as useful products.A higher atom economy signifies a more efficient reaction with less waste generation.
Reaction Yield The amount of product obtained in a chemical reaction.A high yield is crucial for the economic viability and efficiency of a synthesis.
Process Mass Intensity (PMI) The ratio of the total mass of inputs (raw materials, solvents, reagents) to the mass of the final product.A lower PMI indicates a more sustainable and environmentally friendly process.

Advantages of Continuous Flow Chemistry for Sustainable Production

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages for the sustainable production of compounds like this compound. nih.govdtu.dkmt.com This approach involves performing chemical reactions in a continuously flowing stream within a reactor, rather than in a traditional batch-wise manner. seqens.com

Enhanced Safety and Control: One of the primary benefits of flow chemistry is improved safety, particularly when handling hazardous reagents or performing highly exothermic reactions. europa.euresearchgate.net The small reactor volumes at any given time minimize the risk associated with potential runaway reactions. seqens.com This is especially relevant for trifluoromethylthiolation reactions, which can involve reactive and potentially toxic reagents. dtu.dk The precise control over reaction parameters such as temperature, pressure, and mixing in a flow reactor leads to better reproducibility and often higher yields. mt.com

Sustainability and Green Chemistry Integration: The adoption of continuous flow processes aligns well with the principles of green chemistry. The reduced reaction volumes and improved efficiency lead to lower solvent consumption and waste generation, contributing to a smaller environmental footprint. dtu.dkresearchgate.net The ability to integrate in-line purification and analysis can further streamline the process and reduce downstream processing steps. The development of a continuous flow route for the synthesis of this compound would represent a significant step towards its sustainable and efficient production.

Advantage of Flow ChemistryDescriptionRelevance to this compound Synthesis
Improved Safety Small reactor volumes and better heat dissipation reduce the risks associated with hazardous reagents and exothermic reactions.Enables the safe handling of potentially reactive trifluoromethylthiolating agents.
Enhanced Control Precise control over temperature, pressure, and mixing leads to better reproducibility and higher yields.Optimizes reaction conditions for improved product quality and consistency.
Increased Efficiency Superior mass and heat transfer result in faster reaction rates and higher throughput.Reduces reaction times and increases the overall productivity of the synthesis.
Scalability Straightforward scaling by extending run time or using multiple reactors in parallel.Facilitates the transition from laboratory-scale synthesis to industrial production.
Sustainability Reduced solvent and energy consumption, and minimized waste generation.Contributes to a greener and more environmentally friendly manufacturing process.

Future Research Directions and Perspectives

Exploration of Uncharted Synthetic Pathways for Trifluoromethylthio Compounds

The synthesis of aryl trifluoromethyl thioethers, the class of compounds to which Ethyl 4-(trifluoromethylthio)phenylacetate belongs, has evolved significantly. Initial methods often involved harsh conditions or the use of difficult-to-handle reagents. However, recent advancements have focused on milder and more efficient transition-metal-free and catalyzed approaches.

One promising avenue is the indirect trifluoromethylthiolation of readily available starting materials. For instance, a transition-metal-free method has been developed for the synthesis of aryl trifluoromethyl thioethers from sodium arylsulfinates. acs.org This approach involves the reduction of the arylsulfinate, followed by oxidation and subsequent reaction with a trifluoromethyl source like TMSCF3. acs.org Applying this to the synthesis of this compound would likely involve the corresponding sodium 4-((2-ethoxy-2-oxoethyl)phenyl)sulfinate.

Another innovative strategy involves a C-H thiocyanation/fluoroalkylation cascade. nih.gov This method allows for the direct synthesis of aryl trifluoromethyl thioethers from arenes, N-thiocyanatosuccinimide (NTS), and the Ruppert-Prakash reagent, catalyzed by AlCl3. nih.gov This could potentially be adapted for the direct synthesis of the target molecule from ethyl phenylacetate (B1230308), offering a more atom-economical route.

Future research will likely focus on expanding the substrate scope of these and other emerging methods, improving functional group tolerance, and developing catalytic systems with higher turnover numbers and lower environmental impact. The development of novel trifluoromethylthiolating reagents that are more stable, less expensive, and safer to handle is also a critical area of investigation.

A hypothetical comparison of potential synthetic routes is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Pathways to this compound

Synthetic Pathway Key Reagents Potential Advantages Potential Challenges
From 4-mercaptophenylacetic acid Trifluoromethylating agent (e.g., CF3I, Togni's reagent) Direct introduction of the SCF3 group. Availability and stability of the starting thiol; potential for side reactions.
From 4-iodophenylacetic acid ethyl ester Copper catalyst, SCF3 source (e.g., AgSCF3, (bpy)CuSCF3) Utilizes a common aryl halide precursor. Catalyst cost and removal; optimization of reaction conditions.
From sodium 4-((2-ethoxy-2-oxoethyl)phenyl)sulfinate PPh3, I2, TMSCF3 Transition-metal-free; uses a stable sulfinate salt. Multi-step, one-pot procedure requiring careful control of reagents. acs.org
From ethyl phenylacetate AlCl3, NTS, Ruppert-Prakash reagent Direct C-H functionalization; atom economy. nih.gov Regioselectivity control; potential for multiple additions. nih.gov

Investigation of Novel Reactivity Patterns for this compound

The reactivity of this compound is dictated by its constituent functional groups: the ethyl ester, the phenyl ring, and the trifluoromethylthio group. The electron-withdrawing nature of the –SCF3 group can significantly influence the reactivity of the aromatic ring and the benzylic position.

Future investigations could explore the functionalization of the aromatic ring through electrophilic aromatic substitution. The –SCF3 group is known to be deactivating and meta-directing, which would guide the introduction of other substituents. Conversely, the development of novel catalytic systems for ortho- or para-selective C-H functionalization in the presence of the –SCF3 group would be a significant advancement.

The ester functionality offers a handle for various transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to the alcohol. The reactivity of these transformations in the presence of the trifluoromethylthio group, and any potential intramolecular interactions, would be a valuable area of study.

Furthermore, the trifluoromethylthio group itself can participate in reactions. For example, methods for the conversion of aryl trifluoromethyl thioethers to other sulfur-containing functional groups or for the cleavage of the C-S bond could be explored to generate novel molecular scaffolds.

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry offers powerful tools for accelerating the discovery and development of new compounds and reactions. In the context of this compound, advanced computational modeling can be employed in several key areas.

Density functional theory (DFT) calculations can be used to predict the geometric and electronic properties of the molecule, including bond lengths, bond angles, and charge distributions. This information can provide insights into its stability and potential reactivity. For example, calculating the heterolytic dissociation enthalpies of the bonds to the trifluoromethyl group can help in understanding its propensity to act as a trifluoromethyl cation donor. acs.org

Computational modeling can also be used to elucidate reaction mechanisms for the synthesis and subsequent transformations of this compound. By mapping the potential energy surfaces of different reaction pathways, researchers can identify the most likely mechanisms, predict reaction kinetics, and understand the origins of selectivity. This knowledge can then be used to optimize reaction conditions and design more efficient catalysts.

Furthermore, quantitative structure-property relationship (QSPR) models can be developed to predict the physicochemical properties of a range of trifluoromethylthiolated compounds, including their lipophilicity, solubility, and electronic properties. researchgate.net This predictive capability can guide the design of new molecules with desired characteristics for various applications.

Integration with High-Throughput Experimentation and Automation in Discovery Chemistry

High-throughput experimentation (HTE) and automation are transforming the landscape of chemical research by enabling the rapid screening of large numbers of reaction conditions or compounds. acs.org The integration of these technologies into the study of this compound and its analogues could significantly accelerate progress.

HTE platforms can be used to rapidly screen a wide range of catalysts, ligands, solvents, and other reaction parameters to identify optimal conditions for the synthesis of trifluoromethylthio compounds. acs.org This can dramatically reduce the time and resources required for reaction optimization compared to traditional one-at-a-time experimentation. Additive mapping, a technique involving the systematic screening of chemical additive libraries, can be particularly useful in discovering modulators that improve reaction efficiency and selectivity. acs.org

In the context of discovering new reactivity patterns, HTE can be employed to screen the reactivity of this compound against a diverse library of reagents and catalysts. This could lead to the discovery of unexpected and potentially useful transformations.

The data generated from HTE can be coupled with machine learning algorithms to build predictive models for reaction outcomes. rsc.org These models can then be used to guide the design of future experiments, creating a closed-loop discovery cycle where experimentation and computation work in synergy. Furthermore, the development of analytical techniques compatible with HTE, such as fluorine-NMR competition binding experiments, can facilitate the rapid screening of large compound mixtures for potential biological activity. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 4-(trifluoromethylthio)phenylacetate?

  • Methodology : The compound can be synthesized via esterification of 4-(trifluoromethylthio)phenylacetic acid with ethanol using acid catalysis (e.g., H₂SO₄ or HCl). Alternatively, nucleophilic substitution or electrophilic trifluoromethylthiolation (e.g., using reagents like N-trifluoromethylthiosaccharin) can introduce the -SCF₃ group to a pre-formed phenylacetate ester backbone. Purification typically involves solvent extraction, distillation, or column chromatography .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS. Ensure anhydrous conditions to avoid hydrolysis of intermediates.

Q. How is this compound characterized structurally?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. The -SCF₃ group deshields adjacent protons and causes splitting patterns due to coupling with fluorine (e.g., quartets in ¹⁹F NMR) .
  • IR Spectroscopy : Confirm ester carbonyl (~1740 cm⁻¹) and C-SCF₃ stretches (~700-750 cm⁻¹).
  • Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of -OCH₂CH₃ or -SCF₃ groups) .

Q. What purification methods are effective for isolating high-purity this compound?

  • Methodology :

  • Distillation : Fractional distillation under reduced pressure to separate the ester from unreacted acids or alcohols .
  • Chromatography : Use silica gel column chromatography with hexane/ethyl acetate gradients.
  • Recrystallization : If solid at room temperature, employ solvents like ethanol or dichloromethane-hexane mixtures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodology :

  • Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄, p-TsOH) vs. Lewis acids (e.g., FeCl₃) for esterification efficiency .
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) for electrophilic trifluoromethylthiolation .
  • Temperature Control : Higher temperatures (80-100°C) may accelerate esterification but risk side reactions (e.g., transesterification) .
    • Data Analysis : Use Design of Experiments (DoE) to model interactions between variables (catalyst loading, solvent ratio, temperature) .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound?

  • Case Study : If NMR signals for the -SCF₃ group deviate from expected patterns:

  • Solution 1 : Verify purity via HPLC; impurities (e.g., residual benzyl cyanide) may cause unexpected splitting .
  • Solution 2 : Perform 2D NMR (COSY, HSQC) to confirm assignments, especially if rotational isomers exist due to restricted C-S bond rotation .

Q. How can byproducts from trifluoromethylthiolation be identified and mitigated?

  • Methodology :

  • Byproduct Identification : Use GC-MS or LC-MS to detect sulfides (-S-CF₃) or disulfides (-S-S-) formed via reagent decomposition .
  • Mitigation : Optimize stoichiometry of trifluoromethylthiolation reagents (e.g., AgSCF₃) and use stabilizing ligands to suppress side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.